5-(furan-2-yl)-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide
Description
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Properties
IUPAC Name |
5-(furan-2-yl)-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-12-18(22,13-6-3-2-4-7-13)11-19-17(21)14-10-16(25-20-14)15-8-5-9-24-15/h2-10,22H,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCZWSIFPATIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)C1=NOC(=C1)C2=CC=CO2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(furan-2-yl)-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide is a synthetic derivative that has drawn attention for its potential biological activities. This article aims to explore its pharmacological properties, including antioxidant, antibacterial, and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 329.35 g/mol. The structure features a furan ring and an oxazole moiety, which are known to contribute to various biological activities.
Antioxidant Activity
Antioxidant assays have demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, in studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) methods, derivatives showed pronounced antioxidant capacity. The compound was tested against oxidative stress induced by tert-butyl hydroperoxide (TBHP) in HCT116 cells, revealing its ability to mitigate oxidative damage effectively .
Antibacterial Activity
The antibacterial efficacy of the compound was evaluated against various bacterial strains. Notably, it exhibited selective activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for E. faecalis was found to be 8 μM, indicating strong antibacterial potential .
| Bacterial Strain | MIC (μM) |
|---|---|
| Enterococcus faecalis | 8 |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Anticancer Activity
The anticancer properties of the compound were assessed in vitro using various cancer cell lines. It demonstrated significant antiproliferative effects, with IC50 values ranging from 1.2 to 5.3 μM across different cancer types. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Study on Antioxidant Effects : In a controlled experiment, the compound was administered to HCT116 cells alongside TBHP. The results indicated a marked reduction in oxidative stress markers compared to untreated controls, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.
- Antibacterial Efficacy Study : A series of derivatives were synthesized based on the core structure of the compound. Among these, one derivative exhibited an MIC of 8 μM against E. faecalis, highlighting the structural importance of hydroxyl and methoxy substituents in enhancing antibacterial activity.
- Cytotoxicity Assessment : In B16F10 melanoma cells, treatment with the compound did not result in significant cytotoxicity at concentrations up to 5 μM after 72 hours, indicating a favorable safety profile for further development .
Scientific Research Applications
The compound 5-(furan-2-yl)-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide is a synthetic organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data tables and case studies.
Basic Information
- Chemical Name : this compound
- CAS Number : 2034318-30-2
- Molecular Formula : CHNO
Structural Characteristics
The structure of this compound includes a furan ring, an oxazole moiety, and a carboxamide group, which contribute to its biological activity. The presence of the methoxy and hydroxyl groups enhances its solubility and reactivity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of oxazole have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that oxazole derivatives showed potent activity against several cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Research indicates that derivatives with similar structural features can inhibit the growth of bacteria and fungi.
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 14 | 100 |
This table summarizes findings from recent antimicrobial assays where the compound exhibited notable inhibition against various pathogens .
Neurological Applications
There is emerging interest in the neurological applications of compounds containing furan and oxazole rings. Preliminary studies suggest that these compounds may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Case Study : Research published in Neuroscience Letters showed that similar compounds improved cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation .
Q & A
Basic: What are the key steps for synthesizing 5-(furan-2-yl)-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide, and how is purity ensured?
Answer:
The synthesis involves multi-step reactions, including:
- Coupling reactions between the oxazole-3-carboxylic acid derivative and the hydroxy-methoxy-phenylpropylamine intermediate under amide-forming conditions (e.g., using DCC or EDC as coupling agents) .
- Functional group protection/deprotection (e.g., hydroxyl groups may require temporary protection with tert-butyldimethylsilyl (TBS) groups to prevent side reactions) .
- Purification via column chromatography and recrystallization to isolate the final product .
Purity validation employs High-Performance Liquid Chromatography (HPLC) for quantification (>95% purity) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity .
Basic: How is the compound characterized structurally, and which spectroscopic methods are critical?
Answer:
- ¹H and ¹³C NMR identify proton environments (e.g., furan aromatic protons at δ 6.3–7.2 ppm, oxazole protons at δ 8.1–8.5 ppm) and confirm regiochemistry .
- Fourier-Transform Infrared Spectroscopy (FT-IR) verifies functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹, hydroxyl O-H stretch at ~3200–3500 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and formula (e.g., [M+H]⁺ ion) .
Basic: What stability considerations are critical for storing and handling this compound?
Answer:
- Moisture sensitivity: Store under inert gas (argon/nitrogen) in sealed vials at −20°C due to hydrolytic susceptibility of the amide and oxazole groups .
- Light sensitivity: Protect from UV exposure to prevent photodegradation of the furan ring .
- pH stability: Precipitate or degrade under strongly acidic/basic conditions; buffer solutions (pH 6–8) are recommended for biological assays .
Advanced: How can reaction yields be optimized for the coupling step in synthesis?
Answer:
Contradictions in reported yields (e.g., 40–75%) arise from variables like:
- Catalyst choice: Replace DCC with more efficient catalysts like HATU or PyBOP to reduce side-product formation .
- Solvent selection: Use anhydrous DMF or dichloromethane (DCM) to enhance reagent solubility and reaction homogeneity .
- Temperature control: Maintain 0–5°C during coupling to minimize racemization .
Troubleshooting: Monitor intermediates via Thin-Layer Chromatography (TLC) and adjust stoichiometry (1.2:1 molar ratio of acid to amine) .
Advanced: How should researchers resolve contradictory biological activity data (e.g., in vitro vs. in vivo assays)?
Answer:
Discrepancies may stem from:
- Metabolic instability: Use liver microsome assays to assess cytochrome P450-mediated degradation .
- Solubility limitations: Pre-formulate the compound with co-solvents (e.g., DMSO/PEG 400) or liposomal carriers for in vivo studies .
- Off-target effects: Perform counter-screening against related receptors (e.g., kinase panels) to validate specificity .
Methodological validation: Employ orthogonal assays (e.g., SPR for binding affinity, cell viability assays for cytotoxicity) .
Advanced: What computational strategies support structure-activity relationship (SAR) studies?
Answer:
- Docking simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2, kinases) .
- QSAR modeling: Train models on analogs (e.g., furan-oxazole derivatives) to predict bioactivity and guide functional group modifications (e.g., trifluoromethyl vs. methoxy substitutions) .
- ADMET prediction: SwissADME or pkCSM tools assess permeability, metabolic clearance, and toxicity risks .
Advanced: How can regiochemical ambiguity in the oxazole ring be resolved experimentally?
Answer:
- NOESY NMR identifies spatial proximity between oxazole protons and adjacent groups (e.g., furan protons) to confirm substitution patterns .
- X-ray crystallography provides definitive regiochemical assignment if single crystals are obtainable (e.g., grow crystals via slow vapor diffusion in ethyl acetate/hexane) .
- Comparative spectroscopy: Match ¹³C NMR shifts to known oxazole derivatives (e.g., C3 carboxamide resonance at ~160–165 ppm) .
Advanced: What strategies mitigate challenges in scaling up synthesis (e.g., low yields, impurities)?
Answer:
- Flow chemistry: Improve heat/mass transfer for exothermic steps (e.g., cyclization reactions) .
- Design of Experiments (DoE): Optimize parameters (temperature, solvent ratio, catalyst loading) via response surface methodology .
- In-line analytics: Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
